

Pharmacological Profile of Fasitibant Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasitibant chloride (formerly MEN16132) is a potent, selective, and long-lasting non-peptide antagonist of the bradykinin B2 receptor (B2R). It has been investigated for its therapeutic potential in inflammatory conditions, particularly osteoarthritis. This technical guide provides a comprehensive overview of the pharmacological profile of **Fasitibant chloride**, summarizing its mechanism of action, in vitro and in vivo pharmacology, and clinical development status. This document includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain, exerting its effects primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR).[1] The B2 receptor is constitutively expressed in a variety of tissues and is involved in physiological processes such as vasodilation and smooth muscle contraction.[2] Dysregulation of the bradykinin system is implicated in the pathophysiology of various inflammatory diseases, making the B2 receptor an attractive therapeutic target. **Fasitibant chloride** has been developed as a specific antagonist to block the actions of bradykinin at the B2 receptor, thereby mitigating inflammatory responses.

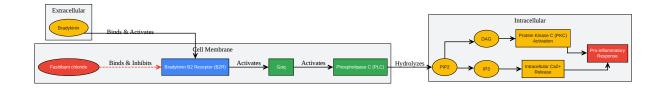


Mechanism of Action

Fasitibant chloride is a competitive antagonist of the bradykinin B2 receptor.[1] By binding to the B2 receptor, it prevents the binding of endogenous bradykinin, thereby inhibiting the downstream signaling cascade that leads to the cardinal signs of inflammation: pain, swelling, heat, and redness.

Signaling Pathway of the Bradykinin B2 Receptor

Activation of the B2 receptor by bradykinin primarily initiates signaling through G α q, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including the production of pro-inflammatory mediators like prostaglandins and cytokines.



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Bradykinin B2 Receptor Signaling Pathway and Fasitibant Inhibition.

Pharmacological Data In Vitro Pharmacology

Fasitibant chloride has demonstrated high affinity and potency for the bradykinin B2 receptor across multiple species and tissues in in vitro assays.



Table 1: In Vitro Receptor Binding Affinity of Fasitibant Chloride (MEN16132)

Species	Tissue/Cell Line	pKi	Reference
Human	CHO cells (recombinant B2R)	10.5	[1]
Human	Lung fibroblasts	10.5	[1]
Guinea Pig	Airways	10.0	_
Guinea Pig	lleum longitudinal smooth muscle	10.2	
Guinea Pig	Cultured colonic myocytes	10.3	
Rat	Uterus	10.4	_
Rat	Airways	10.1	
Rabbit	lleum smooth muscle	10.4	_
Pig	lleum smooth muscle	10.3	

Table 2: In Vitro Functional Antagonist Potency of Fasitibant Chloride (MEN16132)



Species	Tissue/Cell Line	Assay	рКВ	Reference
Human	CHO cells (recombinant B2R)	Inositol Phosphate Accumulation	10.3	
Human	Detrusor smooth muscle	Contraction	9.9	
Guinea Pig	Colonic myocytes	Inositol Phosphate Accumulation	10.3	
Guinea Pig	lleum longitudinal smooth muscle	Contraction	10.1	
Rat	Uterus	Contraction	9.7	_
Rat	Urinary Bladder	Contraction	9.7	_

Fasitibant chloride exhibits high selectivity for the B2 receptor, with a pKi of <5 for the human bradykinin B1 receptor.

In Vivo Pharmacology

Preclinical studies in animal models of inflammation have demonstrated the in vivo efficacy of **Fasitibant chloride**.

Table 3: In Vivo Efficacy of Fasitibant Chloride (MEN16132)



Animal Model	Condition	Route of Administration	Key Findings	Reference
Rat	Carrageenan- induced inflammatory arthritis	Intra-articular	Reduced joint pain and edema. In combination with dexamethasone, it was more effective at inhibiting knee joint inflammation and the release of inflammatory mediators (prostaglandins, IL-1β, IL-6, GRO/CINC-1).	
Guinea Pig	Bradykinin- induced bronchoconstricti on	Intravenous, Intratracheal, Aerosol	Dose-dependent inhibition of bronchoconstricti on with a long duration of action (over 8 hours at 30 nmol/kg IV). Topical administration was effective without systemic effects.	
Guinea Pig	Bradykinin- induced nasal mucosa microvascular leakage	Intranasal	Dose-dependent and long-lasting reduction of plasma protein extravasation. The inhibitory	



effect lasted for more than 15 hours at 10 nmol/nostril.

Pharmacokinetics

Detailed quantitative preclinical and clinical pharmacokinetic data for **Fasitibant chloride**, including parameters such as Cmax, Tmax, half-life, bioavailability, metabolism, and excretion, are not extensively available in the public domain. Preclinical studies in guinea pigs suggest a long duration of action following both intravenous and local administration.

Clinical Development

Fasitibant chloride has been investigated in Phase 2 clinical trials for the treatment of pain associated with osteoarthritis of the knee.

Table 4: Clinical Trials of Fasitibant Chloride

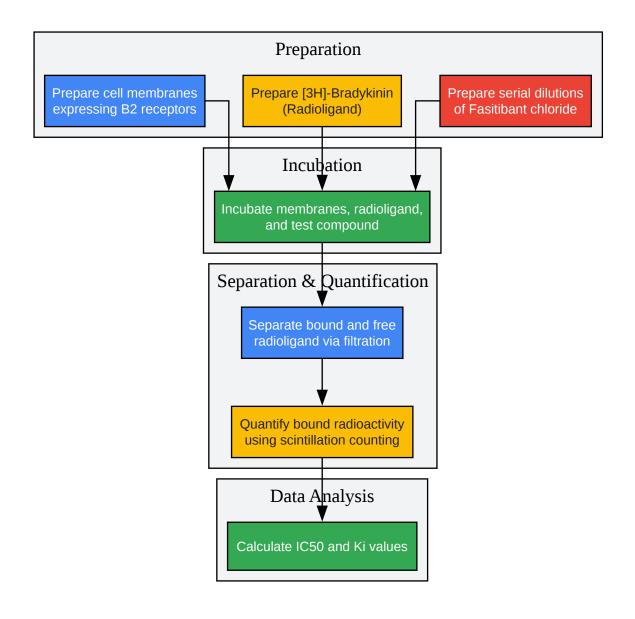
ClinicalTrial.gov Identifier	Title	Status	Phase
NCT01091116	A Locally Injected Bradykinin Antagonist for TReatment of OSteoarthritiS	Completed	2
NCT02205814	Fasitibant Intra- articular Injection in Patients With Symptomatic Osteoarthritis of the Knee	Completed	2

The purpose of these studies was to evaluate the efficacy, safety, and dose-response of intraarticular injections of **Fasitibant chloride** in reducing pain in patients with knee osteoarthritis. Detailed results from these trials are not widely published.



Experimental Protocols Bradykinin B2 Receptor Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of a test compound for the bradykinin B2 receptor.



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Workflow for Bradykinin B2 Receptor Binding Assay.

Materials:



- Cell membranes expressing the human bradykinin B2 receptor.
- [3H]-Bradykinin (Radioligand).
- Fasitibant chloride or other test compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- 96-well plates.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- In a 96-well plate, add assay buffer, [3H]-Bradykinin, and varying concentrations of the test compound.
- Add the cell membrane preparation to initiate the binding reaction.
- Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay



This functional assay measures the ability of a compound to antagonize bradykinin-induced activation of the B2 receptor by quantifying the accumulation of inositol phosphates.

Workflow for Inositol Phosphate Accumulation Assay.

Materials:

- Cells expressing the human bradykinin B2 receptor (e.g., CHO cells).
- [3H]-myo-inositol.
- Fasitibant chloride or other test compounds.
- · Bradykinin.
- · Lithium chloride (LiCl) solution.
- Lysis buffer (e.g., perchloric acid).
- Ion-exchange chromatography columns.
- Scintillation counter.

Procedure:

- Cells are cultured and labeled overnight with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides.
- The cells are washed and pre-incubated with varying concentrations of the test compound in the presence of LiCl (which inhibits inositol monophosphatases, allowing IPs to accumulate).
- Cells are then stimulated with a fixed concentration of bradykinin for a defined period.
- The reaction is terminated by adding a lysis buffer.
- The cell lysates are collected, and the inositol phosphates are separated from other components using ion-exchange chromatography.
- The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting.



 The ability of the test compound to inhibit bradykinin-stimulated IP accumulation is used to determine its antagonist potency (pKB).

Carrageenan-Induced Inflammatory Arthritis in Rats

This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of test compounds.

Materials:

- Male Wistar rats.
- Lambda-carrageenan solution (e.g., 2% in sterile saline).
- Fasitibant chloride or other test compounds.
- Anesthetic (e.g., pentobarbital).
- · Calipers for measuring joint diameter.
- Equipment for assessing pain/incapacitation (e.g., incapacitance tester).

Procedure:

- Rats are anesthetized.
- The test compound (e.g., Fasitibant chloride) or vehicle is administered via intra-articular injection into the right knee joint.
- After a short pre-treatment period (e.g., 30 minutes), a solution of carrageenan is injected into the same knee joint to induce inflammation.
- At various time points after carrageenan injection (e.g., up to 6 hours), the following parameters are measured:
 - Joint edema: The diameter of the knee joint is measured with calipers.
 - Pain/Incapacitation: Changes in weight-bearing on the inflamed limb are assessed.



- At the end of the experiment, synovial fluid and joint tissues can be collected for the analysis
 of inflammatory mediators (e.g., prostaglandins, cytokines) and neutrophil recruitment (e.g.,
 myeloperoxidase assay).
- The effects of the test compound are compared to the vehicle-treated control group to determine its anti-inflammatory and analgesic activity.

Conclusion

Fasitibant chloride is a highly potent and selective bradykinin B2 receptor antagonist with demonstrated efficacy in preclinical models of inflammation and pain. Its development has progressed to Phase 2 clinical trials for osteoarthritis, indicating its potential as a therapeutic agent for inflammatory conditions. While detailed pharmacokinetic data are not widely available, its in vitro and in vivo pharmacological profile supports its mechanism of action. The information and protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development who are interested in the bradykinin system and the therapeutic potential of B2 receptor antagonists.

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- To cite this document: BenchChem. [Pharmacological Profile of Fasitibant Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252045#pharmacological-profile-of-fasitibant-chloride]

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